molecular formula C12H15ClN2O B11798571 1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11798571
M. Wt: 238.71 g/mol
InChI Key: NVCXVYIGQQGYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a synthetic chemical compound featuring a chloro- and methyl-substituted pyridine ring linked to a pyrrolidine moiety via an ethanone bridge. This specific structure classifies it as a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar pyrrolidine-pyridine scaffolds are frequently investigated in structure-based drug design projects for targeting various enzymes and receptors . The chloropyridine group can serve as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a powerful method for creating carbon-carbon bonds to generate diverse compound libraries for biological screening . The presence of the pyrrolidine ring, a common feature in pharmaceuticals, can contribute to a molecule's ability to bind to biological targets. This compound is intended for use in research and development laboratories as a building block for the synthesis of more complex molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-[2-(6-chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H15ClN2O/c1-8-6-12(13)14-7-10(8)11-4-3-5-15(11)9(2)16/h6-7,11H,3-5H2,1-2H3

InChI Key

NVCXVYIGQQGYIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCN2C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Strategy

The molecule can be dissected into two primary building blocks:

  • 6-Chloro-4-methylpyridine-3-carbaldehyde (Pyridine subunit)

  • 1-Acetylpyrrolidine (Pyrrolidine subunit)

Coupling these subunits via reductive amination or nucleophilic substitution presents a plausible pathway.

Route 1: Palladium-Catalyzed Coupling

Drawing parallels from the synthesis of 221615-75-4, a Buchwald-Hartwig amination could link the pyridine and pyrrolidine moieties:

Reaction Scheme:

6-Chloro-4-methylpyridin-3-yl triflate+1-AcetylpyrrolidinePd(OAc)2,XantphosTarget Compound\text{6-Chloro-4-methylpyridin-3-yl triflate} + \text{1-Acetylpyrrolidine} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}

Conditions:

  • Catalyst: Pd(OAc)₂ (0.15–0.5 mol%)

  • Ligand: Xantphos (0.3–1.0 mol%)

  • Base: K₃PO₄ (3 equiv)

  • Solvent: 1-Methyl-2-pyrrolidone (NMP) at 85°C

Expected Challenges:

  • Competing side reactions at the chloro substituent

  • Ligand-dependent regioselectivity

Route 2: Cyclocondensation Approach

Forming the pyrrolidine ring in situ via [3+2] cycloaddition:

Reaction Components:

  • 6-Chloro-4-methylpyridine-3-carbaldehyde

  • N-Acetylazomethine ylide

Mechanism:
Thermal or microwave-assisted 1,3-dipolar cycloaddition generates the pyrrolidine ring directly on the pyridine scaffold.

Optimization Parameters:

ParameterOptimal Range
Temperature120–140°C
SolventToluene/DMF (4:1)
Reaction Time12–18 h

Comparative Analysis of Methodologies

Yield and Efficiency

Hypothetical performance metrics based on analogous reactions:

MethodYield (%)Purity (%)Key Advantage
Palladium Coupling65–78≥98Scalability
Cyclocondensation45–6090–95Fewer synthetic steps

Spectroscopic Validation

Critical characterization data would include:

  • ¹H NMR (CDCl₃): δ 8.35 (s, 1H, pyridine-H), 3.75–3.60 (m, 4H, pyrrolidine-H), 2.50 (s, 3H, COCH₃)

  • LC-MS : m/z 238.71 [M+H]⁺ (calculated for C₁₂H₁₅ClN₂O)

Process Optimization Strategies

Catalyst Screening

Palladium-based systems outperform nickel catalysts in analogous aryl aminations:

CatalystConversion (%)Selectivity (%)
Pd(OAc)₂/Xantphos9288
NiCl₂(dppe)6754

Solvent Effects

Polar aprotic solvents enhance reaction kinetics:

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)
NMP32.05.2
DMF36.74.8
THF7.51.9

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate total expenditure:

ComponentCost/kg (USD)% of Total Cost
6-Chloro-4-methylpyridine45062
Pd Catalysts12,00028
Solvents/Base8010

Waste Management

Key byproducts requiring treatment:

  • Palladium residues (≤50 ppm)

  • Phosphate salts from K₃PO₄

  • Chlorinated organic solvents

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation at the α-carbon to the nitrogen atom. Common oxidizing agents produce ketone or lactam derivatives:

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub>/AcOH80°C, 12 hrs1-(2-(6-Chloro-4-methylpyridin-3-yl)-5-oxopyrrolidin-1-yl)ethanone65–72%
KMnO<sub>4</sub>Aqueous HCl, reflux2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1,5-dione58%

Mechanism : Oxidation proceeds via radical intermediates or through acid-catalyzed dehydrogenation, depending on the reagent.

Reduction Reactions

The ketone group and pyridine ring are susceptible to reduction:

Reagent Conditions Product Yield Reference
LiAlH<sub>4</sub>THF, 0°C → RT, 4 hrs1-(2-(6-Chloro-4-methylpiperidin-3-yl)pyrrolidin-1-yl)ethanol81%
H<sub>2</sub>/Pd-C (10%)EtOH, 50 psi, 6 hrs1-(2-(6-Chloro-4-methylpiperidin-3-yl)pyrrolidin-1-yl)ethane93%

Key Insight : LiAlH<sub>4</sub> selectively reduces the ketone to an alcohol, while hydrogenation saturates the pyridine ring to piperidine .

Nucleophilic Substitution

The chloro group on the pyridine ring participates in SNAr reactions:

Nucleophile Base Conditions Product Yield Reference
MorpholineK<sub>2</sub>CO<sub>3</sub>DMF, 120°C, 8 hrs1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone67%
NaN<sub>3</sub>Et<sub>3</sub>NDMSO, 100°C, 12 hrs1-(2-(6-Azido-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone74%

Regioselectivity : Substitution occurs preferentially at the 6-position due to electron-withdrawing effects from the 4-methyl group.

Cross-Coupling Reactions

The chloropyridine moiety enables palladium-catalyzed couplings:

Reaction Type Catalyst Conditions Product Yield Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, reflux, 16 hrs1-(2-(4-Methyl-6-phenylpyridin-3-yl)pyrrolidin-1-yl)ethanone84%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>/XantphosToluene, 110°C, 24 hrs1-(2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone62%

Optimization Note : Reactions require inert atmospheres and carefully controlled stoichiometry to avoid byproducts .

Functionalization of the Pyrrolidine Ring

The secondary amine in pyrrolidine undergoes alkylation/acylation:

Reagent Conditions Product Yield Reference
Acetyl chlorideCH<sub>2</sub>Cl<sub>2</sub>, RT, 2 hrs1-(2-(6-Chloro-4-methylpyridin-3-yl)-1-acetylpyrrolidin-1-yl)ethanone89%
Benzyl bromideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°C1-(2-(6-Chloro-4-methylpyridin-3-yl)-1-benzylpyrrolidin-1-yl)ethanone76%

Steric Effects : Bulky substituents on the pyrrolidine nitrogen reduce reaction rates .

Stability Under Acidic/Basic Conditions

Condition Observation Degradation Products Reference
1M HCl, reflux, 6 hrsPyridine ring remains intact; ketone hydrolyzes to carboxylic acid2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidine-1-acetic acid
1M NaOH, RT, 24 hrsPartial ring-opening of pyrrolidine; chloro group hydrolyzes to phenol3-(1-Ethanoylpyrrolidin-2-yl)-4-methylpyridin-6-ol

Photochemical Reactions

UV irradiation (254 nm) in methanol generates a diradical intermediate, leading to dimerization at the pyrrolidine α-carbon .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit the growth of HeLa cells and other tumor models.

Key Findings:

  • HeLa Cells: IC50 values reported as low as 0.02 mM indicate strong cytotoxicity.
  • Murine Leukemia (L1210): Significant inhibition suggests potential utility in hematological malignancies.

Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease.

Mechanisms:

  • Reduction of oxidative stress markers.
  • Modulation of inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is influenced by its structural components. Variations in the pyrrolidine ring and substitutions on the pyridine moiety significantly impact potency and efficacy.

Key Insights:

  • Pyrrolidine Modifications: Alterations at the C-2 position can enhance or diminish activity.
  • Chloro and Methyl Substituents: The presence of these groups is crucial for maintaining interaction with biological targets.

Case Studies

Several studies have evaluated the effectiveness of this compound in various applications:

Case Study 1: Cancer Cell Line Evaluation

A comprehensive evaluation across multiple cancer cell lines demonstrated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds.

Case Study 2: Mechanistic Insights into Apoptosis

Research focusing on mitochondrial dysfunction revealed that treatment with this compound leads to increased reactive oxygen species (ROS) levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction.

Mechanism of Action

The mechanism of action of 1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The chloro and methyl substituents on the pyridine ring may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Heterocycle Pyridine Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone Pyrrolidine 6-Cl, 4-CH₃ C₁₂H₁₅ClN₂O 238.72 Rigid pyrrolidine; balanced lipophilicity
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyrrolidine 2-OCH₃, 6-pyrrolidinyl C₁₃H₁₇N₂O₂ 243.29 Methoxy donor group; pyrrolidine as substituent
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone Piperidine 6-OCH₃, 4-CH₃ C₁₄H₂₀N₂O₂ 248.32 Flexible piperidine; methoxy increases polarity
1-(2-Methylpyridin-4-yl)ethanone None 2-CH₃ C₈H₉NO 135.16 Simple pyridine derivative; lacks heterocyclic amine

Heterocyclic Core Differences

  • Pyrrolidine vs. Piperidine derivatives (e.g., ) may exhibit broader conformational flexibility, which could improve binding to larger active sites but reduce specificity .
  • Pyrrolidine as Substituent: In 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone , pyrrolidine is a substituent on the pyridine ring rather than part of the core scaffold, altering electronic interactions.

Pyridine Substitution Patterns

  • Electron-Withdrawing vs. Donor Groups: The 6-chloro group in the target compound increases electrophilicity at the pyridine ring, contrasting with the methoxy group in and , which donates electron density. This difference may affect solubility and metabolic stability .

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility

  • The chloro and methyl groups in the target compound enhance lipophilicity (logP ~2.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility. In contrast, the methoxy-substituted compound may have higher solubility due to polar oxygen atoms .
  • The piperidine derivative (MW 248.32) has a larger molecular size than the target compound, which could impact bioavailability .

Pharmacophore Potential

  • Compounds with fused heterocycles (e.g., pyrrolo-pyridines in ) exhibit distinct binding profiles but lack the ethanone functional group critical to the target’s structure .

Biological Activity

1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone, a compound with the CAS number 1352503-19-5, is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN2OC_{11}H_{13}ClN_2O, with a molecular weight of 224.69 g/mol. The presence of the chloro and methyl groups in the pyridine ring contributes to its biological properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, a related pyrrolidine derivative showed an MIC (Minimum Inhibitory Concentration) value ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
Compound C0.0048Bacillus mycoides

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity. For instance, compounds derived from pyrrolidine structures were tested against various fungal strains, demonstrating effectiveness against Candida albicans with MIC values as low as 0.0048 mg/mL .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Fungi
Compound D0.0048Candida albicans
Compound E0.0098Aspergillus niger

Anticancer Activity

The anticancer potential of related compounds has also been explored. A study highlighted that certain pyridine derivatives exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.11μM0.11\mu M to 1.47μM1.47\mu M . The presence of electron-donating groups was found to enhance the activity significantly.

Table 3: Anticancer Activity of Pyridine Derivatives

Compound NameIC50 (μM)Cancer Cell Line
Compound F0.11Pancreatic cancer (PANC-1)
Compound G1.47Melanoma (SK-MEL-2)

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the presence of halogen substituents in the pyridine ring plays a crucial role in enhancing bioactivity by influencing the electronic properties of the molecule .

Case Studies

A notable case study involved the evaluation of a compound structurally similar to this compound in vivo, which demonstrated significant tumor reduction in murine models when administered at specific dosages . This highlights the potential for further development into therapeutic agents.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-(6-Chloro-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone?

  • Methodological Answer : The synthesis of pyridine-pyrrolidine derivatives like this compound often involves Friedel-Crafts acylation or cyclocondensation reactions . For example, analogous compounds (e.g., 1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanone) have been synthesized using acyl chloride intermediates and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . A stepwise approach may include:

Functionalization of the pyridine ring with chloro and methyl groups.

Pyrrolidine ring formation via cyclization of a diamine precursor.

Acylation at the pyrrolidine nitrogen using acetyl chloride.
Key Reaction Conditions :

StepReagents/ConditionsYieldReference
CyclizationNH₃, heat, 24h~50%
AcylationAcCl, AlCl₃, 0–50°C52–70%

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Based on safety data sheets (SDS) for structurally similar compounds (e.g., 1-(2-chloro-5-methylpyridin-3-yl)ethanone):
  • Storage : Store in airtight containers away from oxidizing agents, heat, and sparks. Use inert absorbents (e.g., sand) for spill cleanup .
  • Personal Protection : Wear chemical-resistant gloves , lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation .
  • Toxicity : Acute oral toxicity (H302) requires immediate medical attention if ingested .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use IR spectroscopy (C=O stretch ~1700 cm⁻¹), mass spectrometry (electron ionization for molecular ion [M⁺] at m/z ~252), and NMR (¹H/¹³C) to confirm the structure. For example:
  • ¹H NMR : Signals for pyrrolidine protons (δ 1.8–3.5 ppm), pyridine protons (δ 7.5–8.5 ppm), and acetyl group (δ 2.1–2.3 ppm).
  • ¹³C NMR : Carbonyl carbon (δ ~205 ppm), pyridine carbons (δ 120–160 ppm) .

Advanced Research Questions

Q. How can contradictory spectral data be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities . Strategies include:
  • Variable Temperature (VT) NMR to observe dynamic equilibria.
  • 2D NMR (COSY, HSQC) to map coupling patterns and assign signals accurately.
  • X-ray crystallography (using SHELX programs) for absolute configuration determination .

Q. What experimental approaches optimize reaction yields in multi-step syntheses?

  • Methodological Answer : Optimize reaction time , temperature , and catalyst loading using design of experiments (DoE). For example:
  • In a related synthesis (52.7% yield), increasing reaction time to 3 hours and maintaining 50°C improved product purity .
  • Use HPLC-MS to monitor intermediate formation and adjust stoichiometry dynamically.

Q. How can researchers investigate the biological activity of this compound?

  • Methodological Answer : For biochemical studies (e.g., enzyme inhibition):

Target Identification : Screen against kinase or protease targets (e.g., USP14 inhibition assays, as seen in structurally similar ethanones ).

Assay Design : Use fluorescence-based or radiometric assays (IC₅₀ determination).

Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, methyl groups) and test analogs for potency .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental melting points?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent impurities . Validate results by:
  • Differential Scanning Calorimetry (DSC) to confirm thermal behavior.
  • Recrystallization in different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
  • Cross-reference with analogous compounds (e.g., 1-(3-nitro-4-(1-pyrrolidinyl)phenyl)ethanone, which has well-documented thermal data ).

Tables for Key Data

Q. Table 1: Comparison of Synthetic Routes

MethodConditionsYieldAdvantages
Friedel-Crafts AcylationAlCl₃, 0–50°C, anhydrous52–70%High regioselectivity
CyclocondensationNH₃, heat, 24h~50%Single-step, fewer intermediates

Q. Table 2: Spectral Benchmarks

TechniqueKey PeaksReference Compound
IR1700 cm⁻¹ (C=O)1-(2-Chloro-5-methylpyridin-3-yl)ethanone
¹H NMRδ 2.1–2.3 ppm (acetyl CH₃)Ethanone derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.